molecular formula C13H25ClN2O3 B13332596 tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride

tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride

Cat. No.: B13332596
M. Wt: 292.80 g/mol
InChI Key: MUVAHFGTOYVRSW-UHFFFAOYSA-N
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Description

tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of an azetidine ring and a piperidine ring, which are linked through an ether bond. This compound is often used in medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the azetidine or piperidine rings .

Scientific Research Applications

tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents.

    Pharmaceutical Research: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Chemical Biology: It serves as a probe to study biological pathways and molecular interactions.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride
  • tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate hydrochloride

Uniqueness

tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride is unique due to the presence of the azetidine ring linked to the piperidine ring through an ether bond. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C13H25ClN2O3

Molecular Weight

292.80 g/mol

IUPAC Name

tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H24N2O3.ClH/c1-13(2,3)18-12(16)15-6-4-10(5-7-15)17-11-8-14-9-11;/h10-11,14H,4-9H2,1-3H3;1H

InChI Key

MUVAHFGTOYVRSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2CNC2.Cl

Origin of Product

United States

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